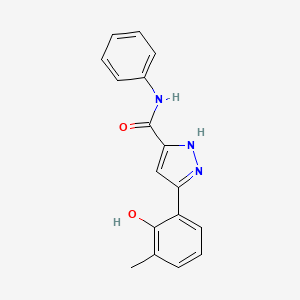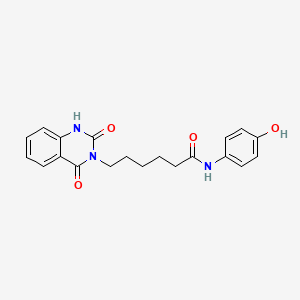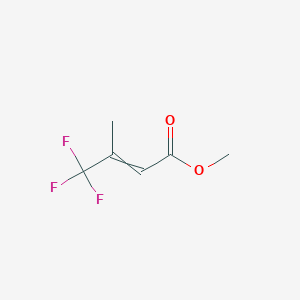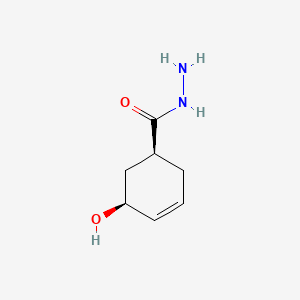![molecular formula C22H22N4O B14094510 4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)
4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, pyrimidine, and hydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone typically involves a multi-step process:
Formation of 4-methoxybenzaldehyde: This can be synthesized through the oxidation of 4-methoxytoluene using an oxidizing agent such as potassium permanganate.
Synthesis of 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: This intermediate can be prepared by reacting 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl chloride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-methoxybenzaldehyde with 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine under acidic conditions to form the desired hydrazone.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in a polar aprotic solvent.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may affect pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxybenzaldehyde: A simpler compound with similar aromatic properties but lacking the pyrimidine and hydrazone functionalities.
5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: An intermediate in the synthesis of the target compound with similar structural features.
Uniqueness
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Propiedades
Fórmula molecular |
C22H22N4O |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4O/c1-4-8-20-16(2)24-21(18-9-6-5-7-10-18)25-22(20)26-23-15-17-11-13-19(27-3)14-12-17/h4-7,9-15H,1,8H2,2-3H3,(H,24,25,26)/b23-15- |
Clave InChI |
NQHCYDZOEATWIE-HAHDFKILSA-N |
SMILES isomérico |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C\C3=CC=C(C=C3)OC)CC=C |
SMILES canónico |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=C(C=C3)OC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094454.png)
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)

![8-{2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094468.png)

![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)


![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)

![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
